(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride

Overview

Description

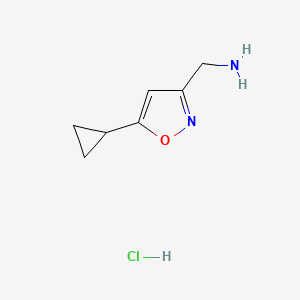

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents

Industrial Production Methods

Industrial production of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of metal catalysts, such as copper or ruthenium, to facilitate the cycloaddition reactions. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is primarily investigated for its potential therapeutic effects. It has been explored as a precursor for the synthesis of novel drug candidates targeting various diseases, including:

- Cancer : The compound may inhibit specific protein kinases involved in tumor growth, thus exhibiting anticancer properties.

- Inflammation : Its structural features suggest potential anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis.

Neuropharmacology

Research indicates that this compound could play a role in neuropharmacological applications, particularly in the treatment of neurodegenerative diseases. Compounds with similar structures have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

Anticancer Activity

A study demonstrated that derivatives of isoxazole compounds could inhibit specific kinases associated with cancer progression. For instance, compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating potent activity.

Anti-inflammatory Effects

Research highlighted that isoxazole derivatives could reduce inflammatory markers in animal models. This suggests potential therapeutic benefits for inflammatory diseases, providing a pathway for further drug development.

Neuroprotective Properties

In a neuropharmacological context, compounds related to this compound have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress, indicating their potential in treating neurodegenerative disorders.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(3-Isopropylisoxazol-5-yl)methanamine hydrochloride: Similar structure with an isopropyl group instead of a cyclopropyl group.

(5-Methylisoxazol-3-yl)methanamine hydrochloride: Similar structure with a methyl group instead of a cyclopropyl group.

Uniqueness

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Biological Activity

(5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1255717-08-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific mechanisms are still under investigation, but it is known to exhibit:

- Antimicrobial Activity : The compound shows potential against various microorganisms, suggesting a role in infection control.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation through various pathways, although detailed mechanisms are yet to be elucidated .

Biological Activities

Recent studies have highlighted the following biological activities associated with this compound:

- Antimicrobial Effects : Demonstrated efficacy against a range of bacterial strains.

- Anticancer Activity : Exhibited significant cytotoxic effects in vitro against several cancer cell lines, including:

- MCF7 (breast cancer)

- A549 (lung cancer)

- HepG2 (liver cancer)

Table 1: Anticancer Efficacy Data

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Screening :

-

Antimicrobial Testing :

- The compound was tested for its antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into its potential as an antibiotic agent.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, compounds in the isoxazole class typically exhibit favorable absorption and distribution characteristics due to their structural properties .

Q & A

Q. What are the recommended synthetic routes for (5-Cyclopropylisoxazol-3-yl)methanamine hydrochloride, and how can reaction efficiency be optimized?

Basic

The synthesis typically involves cyclopropane functionalization of an isoxazole precursor, followed by amine introduction and HCl salt formation. A common route includes:

Isoxazole Ring Formation : Cyclocondensation of hydroxylamine with a β-diketone derivative under acidic conditions.

Cyclopropyl Group Attachment : Transition metal-catalyzed cross-coupling (e.g., Pd-mediated) or photochemical methods to introduce the cyclopropyl moiety .

Amine Functionalization : Reductive amination or nucleophilic substitution to install the methanamine group.

Hydrochloride Salt Formation : Treatment with HCl in anhydrous ethanol.

Optimization Strategies :

- Use high-purity starting materials to minimize by-products.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature .

- Employ microwave-assisted synthesis to accelerate cyclopropane ring formation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic

Key techniques include:

- 1H/13C NMR : To verify the cyclopropyl group (characteristic δ 0.5–1.5 ppm split patterns) and amine proton integration .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–260 nm .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 183.06 for the free base) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, if single crystals are obtainable .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR discrepancies) when synthesizing this compound?

Advanced

Discrepancies may arise from:

- Rotamers or Tautomers : Perform variable-temperature NMR to identify dynamic equilibria .

- Regioisomeric By-Products : Use 2D NMR (COSY, HSQC) to assign substituent positions on the isoxazole ring .

- Residual Solvents : Conduct Drying under high vacuum (<0.1 mmHg) and re-analyze via GC-MS .

- Reference Standards : Compare with spectral data of structurally analogous compounds (e.g., oxadiazole derivatives) .

Q. What experimental strategies are employed to study the stability of this compound under varying pH and temperature conditions?

Advanced

- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability : Use TGA-DSC to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month to assess shelf life .

- Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation products .

Q. What safety protocols should be followed when handling hydrochloride salts of primary amines like this compound?

Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of derivatives of this compound?

Advanced

Analog Synthesis : Modify the cyclopropyl group (e.g., replace with cyclobutyl) or isoxazole substituents (e.g., halogens, methyl) .

Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC50/EC50 determination) .

Computational Modeling : Perform molecular docking to predict binding modes and prioritize analogs for synthesis .

Q. What mechanistic insights can be gained from studying the nucleophilic reactivity of the amine group in this compound?

Advanced

- Kinetic Studies : Measure reaction rates with electrophiles (e.g., acyl chlorides) to assess nucleophilicity .

- pH-Dependent Reactivity : Compare amine protonation states (free base vs. hydrochloride) in SN2 or Michael addition reactions .

- Trapping Intermediates : Use in-situ IR or NMR to detect imine or enamine intermediates during reactions .

Q. How does the cyclopropyl substituent influence the electronic and steric properties of the isoxazole ring?

Advanced

- Electronic Effects : The cyclopropyl group’s σ-donor character increases electron density on the isoxazole ring, altering reactivity in electrophilic substitutions .

- Steric Effects : The rigid cyclopropane ring restricts conformational flexibility, potentially enhancing binding selectivity in biological targets .

- Computational Analysis : DFT calculations (e.g., NBO analysis) quantify charge distribution and frontier molecular orbitals .

Properties

IUPAC Name |

(5-cyclopropyl-1,2-oxazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c8-4-6-3-7(10-9-6)5-1-2-5;/h3,5H,1-2,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESPLEVQOQAPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679292 | |

| Record name | 1-(5-Cyclopropyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-08-8, 1060817-49-3 | |

| Record name | 3-Isoxazolemethanamine, 5-cyclopropyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Cyclopropyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-cyclopropyl-1,2-oxazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.